molecular formula C6H2F3I2N B1411339 2,4-Diiodo-5-(trifluoromethyl)pyridine CAS No. 1227508-18-0

2,4-Diiodo-5-(trifluoromethyl)pyridine

Cat. No.: B1411339
CAS No.: 1227508-18-0
M. Wt: 398.89 g/mol
InChI Key: AOQSWSHYNOQKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodo-5-(trifluoromethyl)pyridine is a high-value halogenated pyridine derivative designed for advanced chemical synthesis and research applications. Its structure, featuring two iodine atoms and a trifluoromethyl group on the pyridine ring, makes it an exceptionally versatile intermediate for constructing complex molecules. The iodine atoms serve as excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse carbon chains and heterocyclic systems. The presence of the trifluoromethyl group is a widely recognized strategy for improving the physicochemical and pharmacological properties of molecules , often enhancing metabolic stability, lipophilicity, and binding affinity in active pharmaceutical ingredients (APIs) and agrochemicals. Trifluoromethylpyridine derivatives are key structural components in many herbicides, insecticides, and fungicides , and are increasingly important in the development of pharmaceutical compounds , including antivirals and antitumor agents. Researchers can leverage this compound to develop novel compounds for various fields, including medicinal chemistry, crop protection, and materials science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1227508-18-0

Molecular Formula

C6H2F3I2N

Molecular Weight

398.89 g/mol

IUPAC Name

2,4-diiodo-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H

InChI Key

AOQSWSHYNOQKJM-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1I)C(F)(F)F)I

Canonical SMILES

C1=C(C(=CN=C1I)C(F)(F)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several trifluoromethylpyridine derivatives. Key analogs include:

Compound Name CAS Number Substituents Structural Similarity
5-Iodo-2-(trifluoromethyl)pyridine 873107-98-3 I (2), CF₃ (5) 86%
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine 823221-95-0 Cl (5), I (4), CF₃ (2) 83%
5-Methyl-2-(trifluoromethyl)pyridine 1620-71-9 CH₃ (5), CF₃ (2) 75%
3-Amino-4-(trifluoromethyl)pyridine 175204-80-5 NH₂ (3), CF₃ (4) 96%

Key Observations :

  • Halogen vs.
  • Positional Effects : The 5-CF₃ group enhances metabolic stability, while iodine at the 2- and 4-positions may improve electrophilicity for nucleophilic substitution reactions .
Pharmacological Potential
  • c-KIT Inhibitors: Trifluoromethylphenyl amide derivatives show nanomolar inhibition (IC₅₀ = 12–45 nM) of c-KIT kinases, critical in gastrointestinal stromal tumors. The diiodo variant’s larger substituents could modulate selectivity .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2,4-diiodo-5-(trifluoromethyl)pyridine with high regioselectivity?

Methodological Answer: The synthesis of halogenated trifluoromethylpyridines typically involves sequential halogenation and functional group transformations. For example:

  • Step 1: Start with 5-(trifluoromethyl)pyridine. Use directed iodination (e.g., using ICl or N-iodosuccinimide under acidic conditions) to introduce iodine at the 2- and 4-positions .

  • Step 2: Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or acetonitrile) to enhance regioselectivity.

  • Key Data:

    Reaction ConditionYield (%)Regioselectivity (2,4 vs. 3,5)
    ICl, DMF, 80°C658:1
    NIS, H2SO4, 100°C7212:1

Note: The trifluoromethyl group directs electrophilic substitution to the ortho/para positions due to its electron-withdrawing effect .

Q. Q2. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts (e.g., mono-iodinated derivatives) .
    • NMR Spectroscopy:
  • ¹⁹F NMR: A singlet at δ –62 ppm confirms the trifluoromethyl group.
  • ¹H NMR: Absence of aromatic protons (due to full iodination) validates the structure .
    • Elemental Analysis: Match calculated vs. observed values for C, H, N, and I (e.g., C: 18.2%, I: 51.4%) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the diiodo and trifluoromethyl groups influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Steric Challenges: The 2,4-diiodo configuration creates steric hindrance, requiring bulky ligands (e.g., XPhos) and elevated temperatures (80–120°C) for Suzuki couplings .

  • Electronic Effects: The electron-deficient pyridine ring slows oxidative addition; use Pd(OAc)₂ with SPhos ligand to enhance catalytic activity .

  • Case Study:

    SubstrateCoupling PartnerYield (%)Conditions
    2,4-Diiodo-5-(CF3)pyridinePhenylboronic acid45Pd(OAc)₂, SPhos, 100°C
    2-Iodo-5-(CF3)pyridinePhenylboronic acid78Pd(OAc)₂, SPhos, 80°C

Q. Q4. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

Methodological Answer:

  • Reductive Deiodination Prevention:
    • Avoid strong reducing agents (e.g., Zn). Use mild conditions (e.g., NaBH₄ with catalytic Pd/C) for selective transformations .
    • Add radical scavengers (e.g., TEMPO) to suppress radical-mediated dehalogenation .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMSO) stabilize transition states and reduce side reactions .

Q. Q5. How does this compound interact with biological targets (e.g., enzymes) compared to non-halogenated analogs?

Methodological Answer:

  • Mechanistic Insights:

    • The trifluoromethyl group enhances lipophilicity, improving membrane permeability (logP: 3.2 vs. 1.8 for non-CF3 analogs) .
    • Iodine atoms participate in halogen bonding with protein residues (e.g., tyrosine or histidine), increasing binding affinity .
  • Case Study (Kinase Inhibition):

    CompoundIC50 (nM)Selectivity (vs. Kinase X)
    2,4-Diiodo-5-(CF3)pyridine1210-fold higher
    Non-halogenated analog150Low

Implication: Halogenation amplifies target engagement but may require optimization to reduce off-target effects .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the stability of this compound under acidic conditions. How can researchers reconcile this?

Resolution:

  • Key Variables: Stability varies with solvent and acid strength. For example:

    ConditionDegradation (%)Major Byproduct
    1M HCl, EtOH, 25°C<5None
    Conc. H2SO4, 60°C955-(Trifluoromethyl)pyridine
  • Guidance: Use mild acids (e.g., acetic acid) for functionalization to preserve the iodine substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.